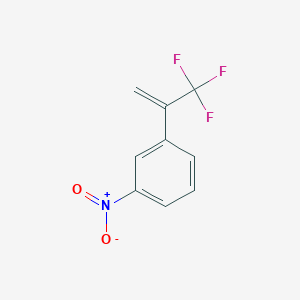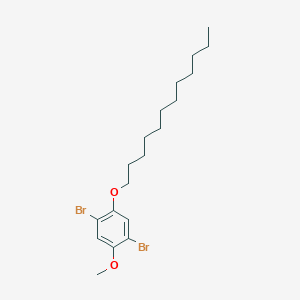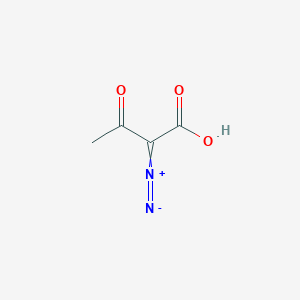![molecular formula C15H16N2O5 B14262919 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine CAS No. 138428-45-2](/img/structure/B14262919.png)
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine is a chemical compound that features a pyrimidine ring substituted with two methoxy groups and a phenoxy group that contains a 1,3-dioxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine typically involves the following steps:
Formation of the 1,3-Dioxolane Moiety: This is achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Synthesis of the Phenoxy Intermediate: The phenoxy group is introduced by reacting the 1,3-dioxolane derivative with a suitable phenol derivative under basic conditions.
Formation of the Pyrimidine Ring: The final step involves the reaction of the phenoxy intermediate with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various phenoxy and pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(1,3-Dioxolan-2-yl)phenoxy]phthalonitrile: Similar structure but with a phthalonitrile group instead of a pyrimidine ring.
2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane: Contains a dioxolane moiety and a phosphine group.
Difenoconazole: A fungicide with a similar dioxolane moiety.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine is unique due to its combination of a pyrimidine ring with methoxy groups and a phenoxy group containing a 1,3-dioxolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
138428-45-2 |
|---|---|
Fórmula molecular |
C15H16N2O5 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
2-[2-(1,3-dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C15H16N2O5/c1-18-12-9-13(19-2)17-15(16-12)22-11-6-4-3-5-10(11)14-20-7-8-21-14/h3-6,9,14H,7-8H2,1-2H3 |
Clave InChI |
ODABJBHKMBUSKX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C3OCCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)




![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)



